3-Hydrazinyl-6-methylpyridazine

Description

The exact mass of the compound 3-Hydrazinyl-6-methylpyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydrazinyl-6-methylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydrazinyl-6-methylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

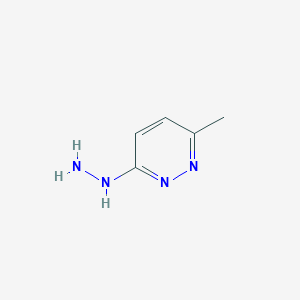

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-3-5(7-6)9-8-4/h2-3H,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEDFVRFAQARPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495389 | |

| Record name | 3-Hydrazinyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38956-79-5 | |

| Record name | 3-Hydrazinyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinyl-6-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydrazinyl-6-methylpyridazine chemical properties

An In-depth Technical Guide to 3-Hydrazinyl-6-methylpyridazine: Properties, Synthesis, and Applications

Introduction

3-Hydrazinyl-6-methylpyridazine (CAS No: 38956-79-5) is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical development.[1] Structurally, it features a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted with a reactive hydrazinyl group at the 3-position and a methyl group at the 6-position. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable scaffold for synthesizing a diverse array of more complex molecules.[1] Its primary significance lies in its role as a key intermediate for the development of novel pharmaceutical agents, particularly in the discovery of potent antihypertensive and anti-inflammatory drugs.[1][2] The presence of the nucleophilic hydrazinyl moiety allows for straightforward derivatization, enabling its incorporation into larger, biologically active structures and facilitating its use in combinatorial chemistry and drug discovery programs.[1]

Section 1: Core Chemical and Physical Properties

A comprehensive understanding of a compound's fundamental properties is critical for its effective application in research and development. The following tables summarize the key identifiers and computed physicochemical properties for 3-Hydrazinyl-6-methylpyridazine.

Table 1: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 38956-79-5 | [3][4] |

| Molecular Formula | C₅H₈N₄ | [3][4] |

| Molecular Weight | 124.14 g/mol | [3][4] |

| IUPAC Name | (6-methylpyridazin-3-yl)hydrazine | [4] |

| Common Synonyms | 3-Methylpyridazin-6-ylhydrazine, 3-Hydrazino-6-methylpyridazine | [3][4] |

| SMILES | N(N)C1=CC=C(N=N1)C | [3] |

| InChIKey | FIEDFVRFAQARPW-UHFFFAOYSA-N | [4] |

Table 2: Computed Physicochemical Data

These values are computationally derived and provide estimations for molecular behavior, crucial for applications like drug design and ADMET modeling.

| Property | Value | Significance in Drug Discovery | Reference |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 63.83 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. | [3] |

| LogP (Octanol-Water Partition Coeff.) | 0.07062 | Measures lipophilicity, influencing solubility, membrane permeability, and metabolic stability. | [3] |

| Hydrogen Bond Donors | 2 | Indicates the potential to form hydrogen bonds with biological targets, contributing to binding affinity. | [3] |

| Hydrogen Bond Acceptors | 4 | Indicates the potential to form hydrogen bonds with biological targets, contributing to binding affinity. | [3] |

| Rotatable Bonds | 1 | Relates to conformational flexibility, which can impact receptor binding and bioavailability. |[3] |

Section 2: Synthesis and Mechanistic Rationale

The predominant route for synthesizing 3-Hydrazinyl-6-methylpyridazine is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is efficient and mechanistically well-understood.

Causality Behind the Synthetic Strategy

The choice of reactants is governed by fundamental principles of organic chemistry. The starting material is typically 3-chloro-6-methylpyridazine . The chlorine atom at the 3-position serves as an excellent leaving group. Its departure is facilitated by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. Hydrazine hydrate (N₂H₄·H₂O) is employed as the nucleophile. It is a potent, unhindered nucleophile that readily attacks the electron-deficient carbon atom bearing the chloro substituent, leading to the desired substitution.

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 3-Hydrazinyl-6-methylpyridazine.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is adapted from established procedures for the synthesis of analogous hydrazinylpyridazines.[5][6]

-

Reaction Setup: To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as ethanol or dioxane (approx. 10 mL per gram of starting material), add hydrazine hydrate (2.0-3.0 eq).

-

Rationale: An excess of hydrazine hydrate is used to ensure the complete consumption of the starting material and to drive the reaction equilibrium towards the product. Ethanol and dioxane are common solvents as they are relatively inert and have appropriate boiling points for refluxing.

-

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the SNAr reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product, ensuring the reaction is complete before proceeding.

-

-

Work-up and Isolation: After cooling the mixture to room temperature, reduce the solvent volume under vacuum. The resulting crude product may precipitate. If not, pour the mixture into cold water to induce precipitation.

-

Rationale: Removing the solvent concentrates the product. Pouring into water is effective for precipitating organic compounds that have low water solubility.

-

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by silica gel column chromatography.

-

Rationale: Recrystallization is a standard method for purifying solid organic compounds by leveraging differences in solubility at different temperatures.

-

Section 3: Chemical Reactivity and Derivatization

The synthetic utility of 3-Hydrazinyl-6-methylpyridazine stems from the high reactivity of its terminal hydrazinyl (-NHNH₂) group, which serves as a versatile handle for constructing a wide range of derivatives.

Key Reactivity Pathways

-

Hydrazone Formation: This is the most fundamental reaction of the hydrazinyl group. It readily condenses with aldehydes and ketones in the presence of an acid catalyst to form stable hydrazone derivatives. This reaction is a cornerstone for building molecular diversity, as a vast array of aldehydes and ketones can be used to generate extensive compound libraries for biological screening.[7]

-

Cyclization Reactions: The bifunctional nature of the hydrazinyl group makes it an excellent precursor for synthesizing fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds can yield pyrazole-fused pyridazines, while reaction with other appropriate reagents can lead to the formation of triazolopyridazines, which are also prevalent scaffolds in medicinal chemistry.

Reactivity and Derivatization Diagram

Caption: Key derivatization pathways for 3-Hydrazinyl-6-methylpyridazine.

Section 4: Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on established principles of NMR, IR, and Mass Spectrometry.[8][9]

Table 3: Predicted Spectral Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale |

| ¹H NMR | -CH₃ (s) | δ 2.5 - 2.8 ppm | Methyl group attached to an aromatic ring. |

| Ring H (d) | δ 7.2 - 7.5 ppm | Aromatic proton adjacent to the methyl-substituted carbon. Based on data for 3-methylpyridazine.[10] | |

| Ring H (d) | δ 7.6 - 7.9 ppm | Aromatic proton adjacent to the hydrazinyl-substituted carbon. | |

| -NH₂ (br s) | δ 4.5 - 5.5 ppm | Protons on the terminal nitrogen of the hydrazine group; often broad and exchangeable with D₂O. | |

| -NH- (br s) | δ 8.0 - 9.0 ppm | Proton on the nitrogen attached to the ring; often broad and exchangeable with D₂O. | |

| ¹³C NMR | -CH₃ | δ 20 - 25 ppm | Aliphatic methyl carbon. |

| Aromatic C-H | δ 120 - 130 ppm | Two signals expected for the two protonated carbons on the pyridazine ring. | |

| Aromatic C-Subst. | δ 150 - 165 ppm | Three signals expected for the carbons bearing the methyl group, the hydrazinyl group, and the ring nitrogens. | |

| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ | Characteristic sharp peaks for the -NH and -NH₂ groups of the hydrazinyl moiety. |

| C-H Stretch | 2900 - 3100 cm⁻¹ | Aromatic and aliphatic C-H stretching vibrations. | |

| C=N, C=C Stretch | 1500 - 1650 cm⁻¹ | Aromatic ring stretching vibrations of the pyridazine core. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 124.1 | Corresponds to the molecular weight of the compound. |

| Fragmentation | m/z = 109, 94 | Potential loss of -NH (m/z=109) or -N₂H₂ (m/z=94). |

Section 5: Applications in Research and Development

The 3-Hydrazinyl-6-methylpyridazine scaffold is a validated starting point for the discovery of various biologically active agents.

Drug Discovery

-

Antihypertensive Agents: This is one of the most prominent applications. Studies have shown that derivatizing the 6-position of the 3-hydrazinopyridazine core with various heterocyclic rings can lead to compounds with significant antihypertensive activity.[2] For instance, the 6-(2-methylimidazol-1-yl) derivative was found to be 4.9 times more active than the established drug dihydralazine in spontaneously hypertensive rats.[2] Other work has focused on synthesizing 3-hydrazino-6-monoalkylaminopyridazines, which also exhibited potent antihypertensive effects.[11]

-

Central Nervous System (CNS) Activity: The scaffold is used to prepare pyridazinone derivatives, which have shown biological activity relevant to CNS disorders.[1]

-

Anti-inflammatory and Antimicrobial Agents: Condensation of the hydrazinyl group to form hydrazones has yielded derivatives with notable anti-inflammatory and moderate antimicrobial activities.[1][7]

Agrochemicals

The structural features of 3-Hydrazinyl-6-methylpyridazine are also valuable in an agricultural context. It has been employed as an intermediate in the formulation of herbicides and plant growth regulators, leveraging its biological activity to control unwanted vegetation and manage crop development.[1]

Application Areas Diagram

Caption: Major application areas stemming from the 3-Hydrazinyl-6-methylpyridazine core.

Section 6: Safety, Handling, and Storage

Proper handling of 3-Hydrazinyl-6-methylpyridazine is essential due to its potential health hazards. All work should be conducted in a controlled laboratory environment by trained personnel.

Table 4: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Reference |

| H302 | Harmful if swallowed | [4][12] | |

| H318 | Causes serious eye damage | [4][12] | |

| H351 | Suspected of causing cancer | [4][12] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]

-

Eye Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[12]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[13]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][13]

-

The recommended storage temperature is between 2-8°C.[1]

-

Keep away from moisture and oxidizing agents under an inert atmosphere.[1][3]

-

Store locked up in an area accessible only to authorized personnel.[12]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[12][14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[12]

References

-

3-Hydrazinyl-6-methylpyridazine . MySkinRecipes. [Link]

-

3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 . PubChem. [Link]

-

Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives . Journal of Medicinal Chemistry, 24(1), 59–63. [Link]

-

[Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] . Farmaco Sci. (1978). [Link]

-

3 - SAFETY DATA SHEET . [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation . Molecules. (2012). [Link]

-

[Derivatives of pyridazine. 5. Synthesis and antihypertensive activity of 6-phenyl-5-morpholinylmethyl-3-hydrazino pyridazines] . Arch Farmacol Toxicol. (1985). [Link]

-

3-Hydrazinyl-6-methylpyridazine . MySkinRecipes (Thai). [Link]

-

Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives . Der Pharma Chemica. (2016). [Link]

-

[The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1...] . Rev Med Chir Soc Med Nat Iasi. (1995). [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery . Monatshefte für Chemie - Chemical Monthly. (2023). [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . Molecules. (2023). [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity . Molecules. (2011). [Link]

-

Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study . RSC Publishing. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule . YouTube. (2021). [Link]

-

New synthesis of 3(5)-methylpyrazole . ResearchGate. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis... . Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Javed/0219c6742617f694c9f138e658e469c84918e99e]([Link]

-

3-Methylpyridazine | C5H6N2 | CID 74208 . PubChem. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. (2019). [Link]

-

Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles . WUR eDepot. [Link]

-

Spectral Information . PubChem. [Link]

-

Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents... . PMC. (2024). [Link]

Sources

- 1. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]

- 2. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR [m.chemicalbook.com]

- 11. [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Whitepaper: A Comprehensive Technical Guide to the Synthesis of 3-Hydrazinyl-6-methylpyridazine

Abstract This document provides an in-depth technical guide for the synthesis of 3-hydrazinyl-6-methylpyridazine, a critical heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available precursor, 3-chloro-6-methylpyridazine, and utilizing hydrazine hydrate as the nucleophile. This guide elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines stringent safety procedures, and details methods for purification and analytical characterization. The content is specifically tailored for researchers, chemists, and professionals in the pharmaceutical industry, offering insights into the causality of experimental choices to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Hydrazinylpyridazines in Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in the design of novel therapeutic agents.[1] Among its derivatives, 3-hydrazinyl-6-methylpyridazine (CAS 38956-79-5) serves as a versatile intermediate, primarily due to its reactive hydrazine group which allows for further molecular elaboration.[2][3] This compound is a key precursor in the synthesis of various biologically active molecules, including potential antihypertensive and anti-inflammatory agents.[2][3][4] Its structural framework is integral to the development of nitrogen-containing heterocyclic compounds that are central to numerous drug discovery programs.[2][5]

The synthesis route from 3-chloro-6-methylpyridazine (CAS 1121-79-5) is a common and efficient method.[6][7] This guide focuses on providing a robust and validated protocol for this specific transformation, emphasizing safety, efficiency, and product purity.

Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The conversion of 3-chloro-6-methylpyridazine to 3-hydrazinyl-6-methylpyridazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (positions 3 and 6).

The mechanism proceeds in two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine molecule attacks the carbon atom bonded to the chlorine atom (C3 position). This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring, primarily onto the electronegative nitrogen atoms, which stabilizes the intermediate.

-

Leaving Group Departure: The aromaticity of the pyridazine ring is restored by the elimination of the chloride ion (Cl-), which is a good leaving group. This step is typically the rate-determining step of the reaction.

The choice of hydrazine hydrate is strategic; while anhydrous hydrazine is highly reactive, it is also dangerously explosive and toxic. Hydrazine hydrate is a safer, more manageable reagent that serves as an excellent nucleophile for this transformation.[8]

Caption: Step-by-step workflow for the synthesis and purification process.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-methylpyridazine (5.0 g, 38.9 mmol).

-

Solvent and Reagent Addition: Add 100 mL of ethanol to the flask and stir until the solid dissolves. Carefully add hydrazine hydrate (6.0 mL, ~77.8 mmol, 2.0 equivalents) to the solution dropwise. Causality Note: Using a 2-fold excess of hydrazine ensures the complete consumption of the starting material, driving the reaction to completion. Ethanol is an effective solvent as it dissolves the reactants and has a suitable boiling point for reflux.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the resulting residue, add 50 mL of deionized water. The product may precipitate as a solid. Extract the aqueous mixture three times with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The most effective method for purifying 3-hydrazinyl-6-methylpyridazine is recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Product Characterization

To confirm the identity and purity of the synthesized 3-hydrazinyl-6-methylpyridazine, the following analytical techniques are recommended.

| Technique | Expected Results / Observations |

| Appearance | Off-white to pale yellow crystalline solid. |

| Melting Point | Literature values can be used for comparison. |

| ¹H NMR | Expect characteristic peaks for the methyl group, the pyridazine ring protons, and the hydrazine protons (NH and NH₂). The hydrazine protons are typically broad and may be exchangeable with D₂O. |

| ¹³C NMR | Expect distinct signals corresponding to the carbon atoms of the methyl group and the pyridazine ring. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of C₅H₈N₄ (124.14 g/mol ). [2][3] |

Conclusion

This guide details a reliable and reproducible method for the synthesis of 3-hydrazinyl-6-methylpyridazine from 3-chloro-6-methylpyridazine. By understanding the underlying SNAr mechanism and adhering to the stringent safety protocols required for handling hydrazine, researchers can confidently produce this valuable building block for application in pharmaceutical research and drug development. The provided step-by-step protocol and characterization guidelines serve as a self-validating system to ensure the synthesis of a high-purity final product.

References

- 3-Hydrazinyl-6-methylpyridazine. MySkinRecipes.

- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.

- Hydrazine Standard Oper

- 3-Chloro-6-hydrazinopyridazine Safety D

- HYDRAZINE - Safety D

- Hydrazine Hydrate Safety D

- Performance Chemicals Hydrazine. Arxada.

- 3-Hydrazinyl-6-methylpyridazine (Thai). MySkinRecipes.

- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

- Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine deriv

- Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones.

- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

- 3-Chloro-6-methylpyridazine.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- The pyridazine heterocycle in molecular recognition and drug discovery.

- 3-Hydrazinyl-6-methylpyridazine.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]

- 3. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]

- 4. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]

- 6. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

An In-Depth Technical Guide to 3-Hydrazinyl-6-methylpyridazine

Executive Summary

3-Hydrazinyl-6-methylpyridazine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Characterized by its reactive hydrazine group attached to a methyl-substituted pyridazine core, this compound serves as a versatile synthon for constructing a diverse array of more complex molecules with significant biological activities. The pyridazine scaffold itself is recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which can be leveraged to optimize drug-target interactions, improve aqueous solubility, and reduce metabolic liabilities.[1] This guide provides a comprehensive technical overview of 3-Hydrazinyl-6-methylpyridazine, covering its core identifiers, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug development, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to harness the potential of this valuable chemical intermediate.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, experimental reproducibility, and safety. 3-Hydrazinyl-6-methylpyridazine is known by several synonyms, and its key identifiers and computed properties are summarized below.

Table 1: Core Identifiers for 3-Hydrazinyl-6-methylpyridazine

| Identifier | Value | Source |

| CAS Number | 38956-79-5 | PubChem[2], ChemScene[3] |

| IUPAC Name | (6-methylpyridazin-3-yl)hydrazine | PubChem[2] |

| Molecular Formula | C₅H₈N₄ | PubChem[2] |

| Molecular Weight | 124.14 g/mol | PubChem[2], ChemScene[3] |

| EC Number | 822-630-2 | PubChem[2] |

| MDL Number | MFCD00067771 | ChemScene[3] |

| SMILES | CC1=NN=C(C=C1)NN | PubChemLite[4] |

| InChIKey | FIEDFVRFAQARPW-UHFFFAOYSA-N | PubChem[2] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

| Appearance | Solid (form may vary) | --- |

| Topological Polar Surface Area (TPSA) | 63.83 Ų | ChemScene[3] |

| LogP (predicted) | -0.2 to 0.07 | PubChemLite[4], ChemScene[3] |

| Hydrogen Bond Donors | 2 | ChemScene[3] |

| Hydrogen Bond Acceptors | 4 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

The low predicted LogP value suggests good aqueous solubility, a desirable trait in drug development for improving bioavailability. The presence of both hydrogen bond donors (the -NHNH₂ group) and multiple acceptors (the ring nitrogens and the hydrazine nitrogens) makes it an excellent candidate for forming strong interactions within protein binding sites.[1]

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of 3-Hydrazinyl-6-methylpyridazine involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 3-Chloro-6-methylpyridazine, with hydrazine.

Synthesis Workflow

The reaction proceeds by displacing the chloro group with hydrazine hydrate. This transformation is a cornerstone reaction for introducing the highly functional hydrazine moiety onto the pyridazine ring.

Caption: General synthesis workflow for 3-Hydrazinyl-6-methylpyridazine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for nucleophilic substitution on chloropyridazine systems.[5][6]

Materials:

-

3-Chloro-6-methylpyridazine (1.0 eq)[7]

-

Hydrazine hydrate (80-99%) (1.5-3.0 eq)

-

Ethanol or Dioxane (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-Chloro-6-methylpyridazine (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or dioxane, to dissolve the starting material (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Carefully add hydrazine hydrate (1.5-3.0 eq) to the stirring solution. The excess hydrazine acts as both the nucleophile and a scavenger for the HCl byproduct formed during the reaction.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Isolation: The resulting residue can be treated in several ways. Often, the product will precipitate upon cooling or concentration. The solid can be collected by filtration. Alternatively, the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water or brine. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Causality and Rationale:

-

Choice of Nucleophile: Hydrazine is a potent nucleophile due to the alpha effect, where the adjacent lone pair of electrons on the neighboring nitrogen atom enhances its reactivity.

-

Solvent: Ethanol and dioxane are common choices as they are relatively inert and have boiling points suitable for reflux conditions, ensuring sufficient energy to overcome the activation barrier of the reaction.[6]

-

Excess Reagent: Using an excess of hydrazine hydrate drives the reaction to completion and neutralizes the HCl generated, preventing potential side reactions.

Applications in Drug Discovery

The pyridazine heterocycle is a "privileged scaffold" in medicinal chemistry.[8] Its unique electronic properties, including a high dipole moment and ability to act as a hydrogen bond acceptor, make it an attractive replacement for phenyl rings or other heterocycles to modulate a compound's physicochemical properties and biological activity.[1] 3-Hydrazinyl-6-methylpyridazine is a key intermediate that leverages these benefits.

Key Roles:

-

Building Block: The reactive hydrazine group is a versatile handle for constructing larger molecules. It can be readily converted into hydrazones, triazoles, pyrazoles, and other heterocyclic systems, enabling the exploration of vast chemical space.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a precursor in the synthesis of compounds targeting a wide range of diseases, including antihypertensive, anti-inflammatory, and anticancer agents.[8][9][10] The pyridazine core is found in several clinical candidates and approved drugs.[1]

-

Bioisosteric Replacement: The pyridazine ring can serve as a bioisostere for other aromatic rings like pyridine or pyrimidine, allowing chemists to fine-tune properties such as solubility, metabolic stability, and target affinity.

Caption: Role of 3-Hydrazinyl-6-methylpyridazine in generating diverse chemical libraries.

Safety, Handling, and Storage

As with any hydrazine derivative, proper safety precautions are paramount.

Hazard Identification (GHS Classification):

Table 3: Recommended Safety and Handling Protocols

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. Use a NIOSH/MSHA-approved respirator if dust or aerosols are generated.[12] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid generating dust.[12][13] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3][13] Store locked up.[11] |

| First Aid (Eyes) | Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[13] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] |

Conclusion

3-Hydrazinyl-6-methylpyridazine is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its straightforward synthesis, combined with the versatile reactivity of the hydrazine group and the favorable properties of the pyridazine core, ensures its continued importance as a strategic building block. By understanding its properties, synthesis, and applications as detailed in this guide, researchers can effectively and safely utilize this compound to accelerate the discovery of novel therapeutics.

References

-

3-Hydrazinyl-6-methylpyridazine. MySkinRecipes. [Link]

-

3-Hydrazinyl-6-methylpyridazine | C5H8N4. PubChem, National Center for Biotechnology Information. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, PMC. [Link]

-

“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. [Link]

-

Pyridazine and its derivatives. Slideshare. [Link]

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link]

-

3-hydrazinyl-6-methylpyridazine (C5H8N4). PubChemLite. [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, PMC, NIH. [Link]

- US Patent 7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

-

Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. [Link]

-

3-Methylpyridazine | C5H6N2. PubChem, NIH. [Link]

-

Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. [Link]

-

3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. National Institutes of Health (NIH). [Link]

-

3-Chloro-6-methylpyridazine | C5H5ClN2. PubChem, NIH. [Link]

- CN104478810A - Synthetic method for 3,6-dihydroxypyridazine.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 3-hydrazinyl-6-methylpyridazine (C5H8N4) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 7. 3-クロロ-6-メチルピリダジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]

- 10. Pyridazine and its derivatives | PPTX [slideshare.net]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.fr [fishersci.fr]

A Technical Guide to 3-Hydrazinyl-6-methylpyridazine: Structure, Synthesis, and Applications in Drug Discovery

Abstract: This guide provides a comprehensive technical overview of 3-Hydrazinyl-6-methylpyridazine, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its molecular structure, physicochemical properties, and spectroscopic signature, offering an interpretive analysis for compound characterization. The document details a robust, field-proven synthetic protocol and explores the compound's rich chemical reactivity, which underpins its utility. Furthermore, we survey its broad applications in drug development, highlighting its role in the synthesis of compounds with diverse biological activities, including antihypertensive and anti-inflammatory agents. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic and medicinal chemistry programs.

The Pyridazine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a scaffold of significant interest in drug discovery.[1][2][3] Its unique physicochemical properties, such as strong hydrogen-bond accepting capabilities, a high dipole moment that contributes to reduced lipophilicity, and electron-deficient carbon centers, make it an attractive isostere for other aromatic systems like the phenyl ring.[4] These features allow for fine-tuning of pharmacokinetic and pharmacodynamic properties. Several approved drugs, including the monoamine oxidase inhibitor Minaprine and the GnRH receptor antagonist Relugolix, are based on a 3-aminopyridazine core, attesting to the scaffold's therapeutic relevance.[4]

Within this chemical class, 3-Hydrazinyl-6-methylpyridazine (CAS: 38956-79-5) emerges as a particularly valuable synthetic intermediate. Its bifunctional nature, combining the pyridazine core with a highly reactive hydrazine moiety, provides a versatile platform for constructing complex molecular architectures and diverse compound libraries.[5][6]

Molecular and Physicochemical Profile

Core Structure and Identifiers

Figure 1: 2D molecular structure of 3-Hydrazinyl-6-methylpyridazine.

Figure 1: 2D molecular structure of 3-Hydrazinyl-6-methylpyridazine.

Physicochemical Data

The following table summarizes key computed physicochemical properties, which are crucial for predicting the molecule's behavior in biological systems and for guiding synthetic strategy.

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | [7][9] |

| Monoisotopic Mass | 124.0749 Da | [7][8] |

| Topological Polar Surface Area (TPSA) | 63.83 Ų | [9] |

| Predicted LogP (XlogP) | -0.2 | [8] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Rotatable Bonds | 1 | [9] |

Interpretive Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals. The two aromatic protons on the pyridazine ring will appear as doublets in the downfield region (approx. δ 7.0-7.5 ppm) due to ortho-coupling. The methyl group protons will present as a singlet further upfield (approx. δ 2.7 ppm).[12] The protons of the hydrazine group (-NHNH₂) are labile and will appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals. The two quaternary carbons of the pyridazine ring will be the most downfield, followed by the two CH carbons of the ring. The methyl carbon will appear at the highest field (most upfield).

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Characteristic peaks include N-H stretching vibrations for the primary amine of the hydrazine group (typically two bands in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching vibrations from the pyridazine ring in the 1500-1600 cm⁻¹ range.[13]

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with a molecular ion peak [M+H]⁺ at approximately m/z 125.0821.[8]

Synthesis and Chemical Reactivity

Recommended Synthetic Protocol

The most direct and widely employed synthesis of 3-Hydrazinyl-6-methylpyridazine is via nucleophilic aromatic substitution (SₙAr) on a corresponding halo-pyridazine precursor. The electron-deficient nature of the pyridazine ring facilitates attack by strong nucleophiles like hydrazine.

Protocol: Synthesis from 3-Chloro-6-methylpyridazine

-

Reaction Setup: To a solution of 3-Chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as ethanol or dioxane, add hydrazine hydrate (3.0-5.0 eq). The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.

-

Heating: Heat the reaction mixture under reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure.

-

Isolation: The resulting residue is then triturated with water or a non-polar solvent like diethyl ether to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Hydrazinyl-6-methylpyridazine.

Causality Insight: The pyridazine ring is "electron-deficient" due to the electronegativity of the two nitrogen atoms. This withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles. The chlorine atom at the C3 position is a good leaving group, enabling an efficient substitution reaction with the potent nucleophile, hydrazine.[13]

Key Reactivity and Derivatization Pathways

The synthetic power of 3-Hydrazinyl-6-methylpyridazine lies in the reactivity of its hydrazine group.[14] This moiety serves as a versatile handle for constructing a wide array of derivatives.

-

Hydrazone Formation: The terminal -NH₂ group readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is fundamental for linking the pyridazine core to other pharmacophores and is a cornerstone of combinatorial library synthesis.[15][16]

-

Cyclization Reactions: The hydrazine group is a dinucleophile, making it an excellent precursor for forming new heterocyclic rings. For example, reaction with β-dicarbonyl compounds can yield pyrazoles, while reaction with carbon disulfide can lead to fused thiadiazole systems. Reaction with anhydrides can lead to the formation of pyridazinotriazine derivatives.[13]

Sources

- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 2. sarpublication.com [sarpublication.com]

- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases | Bentham Science [eurekaselect.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]

- 6. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]

- 7. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 3-hydrazinyl-6-methylpyridazine (C5H8N4) [pubchemlite.lcsb.uni.lu]

- 9. chemscene.com [chemscene.com]

- 10. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR [m.chemicalbook.com]

- 13. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Physical and chemical properties of 3-Hydrazinyl-6-methylpyridazine

An In-depth Technical Guide to 3-Hydrazinyl-6-methylpyridazine

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for 3-Hydrazinyl-6-methylpyridazine (CAS: 38956-79-5). This document is intended for researchers, chemists, and drug development professionals who utilize pyridazine derivatives as key building blocks in synthetic chemistry. We will explore the compound's structural characteristics, spectroscopic profile, and its role as a versatile intermediate in the synthesis of complex heterocyclic systems, particularly for pharmaceutical and agrochemical applications. The guide consolidates field-proven insights with established data to serve as an essential resource for laboratory applications.

Introduction and Strategic Importance

3-Hydrazinyl-6-methylpyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with a methyl group and a highly reactive hydrazine moiety. The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][2] The true synthetic value of this molecule lies in its hydrazine group (-NHNH₂), which serves as a potent nucleophile and a versatile handle for constructing larger, more complex molecular architectures.

This compound is a crucial intermediate for creating a variety of nitrogen-containing heterocycles.[3] Its ability to readily undergo condensation reactions with carbonyl compounds and its utility in forming fused ring systems (e.g., pyridazino[4,3-e][3][4][5]triazines) make it an invaluable tool in drug discovery and combinatorial chemistry.[3][6] This guide aims to provide the foundational knowledge required to effectively and safely utilize this reagent in a research and development setting.

Compound Identification and Core Properties

Proper identification is the cornerstone of chemical research. The following identifiers and descriptors are associated with 3-Hydrazinyl-6-methylpyridazine.

| Property | Value | Source(s) |

| IUPAC Name | (6-methylpyridazin-3-yl)hydrazine | [4] |

| CAS Number | 38956-79-5 | [4][5] |

| Molecular Formula | C₅H₈N₄ | [4][5] |

| Molecular Weight | 124.14 g/mol | [4][5] |

| Canonical SMILES | CC1=NN=C(C=C1)NN | [5] |

| InChIKey | FIEDFVRFAQARPW-UHFFFAOYSA-N | [4] |

| Synonyms | 3-Hydrazino-6-methylpyridazine, 3-Methylpyridazin-6-ylhydrazine | [4][5] |

Physical and Thermochemical Properties

The physical properties dictate the handling, storage, and reaction conditions for a chemical. Below is a summary of computed and experimental data.

| Property | Value / Description | Source(s) |

| Physical State | Solid (typical for similar compounds at STP) | |

| Topological Polar Surface Area (TPSA) | 63.8 Ų | [4] |

| XLogP3 (Predicted) | -0.2 | [4] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Storage Conditions | Store at 2-8°C under an inert gas atmosphere, away from moisture. | [3][5] |

Chemical Properties and Reactivity Profile

The synthetic utility of 3-Hydrazinyl-6-methylpyridazine is dominated by the nucleophilicity of its hydrazine functional group.

Nucleophilic Reactivity of the Hydrazine Moiety

The terminal nitrogen of the hydrazine group possesses a lone pair of electrons, making it a strong nucleophile. This drives its most common and synthetically valuable reactions:

-

Hydrazone Formation: It readily reacts with aldehydes and ketones in a condensation reaction to form stable hydrazones. This reaction is fundamental in derivatization and the synthesis of more complex molecules, such as those with demonstrated anti-inflammatory and antimicrobial activity.[7]

-

Acylation: Reaction with acylating agents like acid chlorides or anhydrides will typically acylate the terminal nitrogen. For example, reaction with acetic anhydride can be a key step in the formation of fused triazine ring systems.[6]

-

Cyclization Reactions: The di-nitrogen unit of the hydrazine is a classic precursor for building five- and six-membered heterocyclic rings (e.g., pyrazoles, triazines).

Caption: Key reactivity of 3-Hydrazinyl-6-methylpyridazine: Hydrazone formation.

Role as a Pharmaceutical Building Block

This compound is a recognized intermediate in the development of bioactive molecules. Its derivatives have been investigated for a range of therapeutic applications:

-

Antihypertensive Agents: The 3-hydrazinopyridazine scaffold is a known pharmacophore for antihypertensive activity, with some derivatives showing potent effects compared to standard drugs like dihydralazine.[1]

-

Anti-inflammatory Agents: Its structure serves as a starting point for compounds with potential anti-inflammatory properties.[3]

-

CNS Disorders: Pyridazinone derivatives, accessible from this precursor, have shown biological activity relevant to central nervous system disorders.[3]

Spectroscopic Characterization Profile

While specific, published spectra for this compound are scarce, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds.[6][8][9]

-

¹H NMR:

-

Pyridazine Protons: Two doublets are expected in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two protons on the pyridazine ring.

-

Methyl Protons: A sharp singlet is predicted around 2.4-2.7 ppm.[9]

-

Hydrazine Protons: The -NH and -NH₂ protons will appear as broad singlets that are D₂O exchangeable. Their chemical shift can vary significantly depending on solvent and concentration. In similar structures, these signals have been observed between 4.3 and 8.9 ppm.[6]

-

-

¹³C NMR: Signals would be expected for the four distinct carbons of the pyridazine ring and one signal for the methyl carbon in the aliphatic region.

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: Strong to medium bands in the 3200-3400 cm⁻¹ region due to the hydrazine N-H bonds.

-

C=N/C=C Stretch: Characteristic aromatic ring stretching vibrations are expected in the 1500-1600 cm⁻¹ range.

-

N-H Bend: A bending vibration for the -NH₂ group typically appears around 1620 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The compound is expected to show a clear molecular ion peak (M⁺) under EI or a protonated molecular ion [M+H]⁺ under ESI. PubChem predicts the [M+H]⁺ adduct at m/z 125.08218.[10]

-

Recommended Synthesis Protocol

The most direct and widely cited method for preparing 3-hydrazinylpyridazines is via nucleophilic substitution of a halogenated precursor with hydrazine hydrate.[1][6]

Reaction: 3-Chloro-6-methylpyridazine + Hydrazine Hydrate → 3-Hydrazinyl-6-methylpyridazine + HCl

Step-by-Step Methodology:

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-6-methylpyridazine (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as ethanol or dioxane (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: Add hydrazine hydrate (99%, 1.5-2.0 eq) to the suspension. Caution: Hydrazine is toxic and corrosive.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

-

Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol or water to remove residual impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

-

Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, Mass Spectrometry, and Melting Point analysis.

Sources

- 1. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-AMINO-6-METHYLPYRIDAZINE CAS#: 18591-82-7 [m.chemicalbook.com]

- 3. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]

- 4. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 10. PubChemLite - 3-hydrazinyl-6-methylpyridazine (C5H8N4) [pubchemlite.lcsb.uni.lu]

The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyridazine Core

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, capacity for hydrogen bonding, and π-stacking interactions, make it an attractive scaffold for the design of novel therapeutic agents.[1][2] The electron-deficient nature of the pyridazine ring also influences the properties of its substituents, offering a versatile platform for fine-tuning pharmacological activity.[2] This guide provides a comprehensive overview of the diverse biological activities of pyridazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the state-of-the-art experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Pyridazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through a variety of mechanisms that target the complex signaling networks of cancer cells.[3][4]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary strategy in the development of pyridazine-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[5] Notably, pyridazinone derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can effectively stifle the formation of new blood vessels that tumors rely on for growth and metastasis.[4]

Beyond angiogenesis, pyridazine derivatives have been shown to target other critical cancer-related enzymes and pathways, including:

-

Cyclooxygenase-2 (COX-2): Overexpressed in many tumors, COX-2 plays a role in inflammation and cell proliferation.[6]

-

Poly(ADP-ribose) polymerase (PARP): Inhibitors of PARP, such as the phthalazinone-containing drug Talazoparib, are effective in treating cancers with specific DNA repair deficiencies.[7]

-

Other Kinases: Pyridazine scaffolds are found in inhibitors of various other kinases implicated in cancer, such as B-RAF, BTK, and FGFR.[8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyridazine derivatives is highly dependent on the nature and position of their substituents. For instance, in a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides, specific substitutions on the sulfonamide moiety led to excellent activity against breast (MCF-7) and melanoma (SK-MEL-28) cancer cell lines, with IC50 values in the low micromolar range.[9] These findings underscore the importance of rational drug design in optimizing the anticancer efficacy of the pyridazine core.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a cornerstone for in vitro assessment of a compound's cytotoxic effect on cancer cells. Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Methodology: [10][11]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the pyridazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.

Causality Behind Experimental Choices: The MTT assay is a robust and widely accepted method for high-throughput screening of potential anticancer agents due to its simplicity, reliability, and cost-effectiveness. The use of a 96-well format allows for the simultaneous testing of multiple concentrations and replicates, ensuring the statistical significance of the results.

Antimicrobial Activity: A Renewed Arsenal Against Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyridazine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4]

Mechanism of Action and SAR

The antimicrobial efficacy of pyridazine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, some pyridazinone-based compounds have been designed as inhibitors of glycopeptide-resistance associated protein R (GRAR), a protein crucial for the virulence of Staphylococcus aureus.[4] The structure-activity relationships of these compounds are actively being explored, with modifications to the pyridazine core and its substituents leading to enhanced potency and a broader spectrum of activity.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a standardized method for determining the susceptibility of bacteria to antimicrobial agents.[12][13][14]

Step-by-Step Methodology: [15][16]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyridazine derivative onto the agar surface. Ensure the disks are evenly spaced.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is correlated with the susceptibility of the bacterium to the compound. The results are typically categorized as susceptible, intermediate, or resistant based on standardized charts.

Self-Validating System: The Kirby-Bauer method incorporates several internal controls. The use of a standardized inoculum and Mueller-Hinton agar ensures reproducibility. Additionally, control disks with known antibiotics are often included to validate the assay's performance.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyridazine and pyridazinone derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[17]

Mechanism of Action: Targeting Pro-inflammatory Mediators

The anti-inflammatory effects of pyridazine derivatives are often achieved through the inhibition of enzymes and signaling pathways involved in the production of pro-inflammatory molecules. A prominent target is cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[17] By selectively inhibiting COX-2 over COX-1, pyridazine derivatives can potentially offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, some pyridazine compounds have been shown to suppress the release of other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further highlighting their potential as multifaceted anti-inflammatory agents.[17]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A fluorometric or colorimetric assay is commonly used to screen for COX-2 inhibitors.[18][19]

Step-by-Step Methodology: [6][20]

-

Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, heme cofactor, and arachidonic acid substrate according to the kit manufacturer's instructions.

-

Inhibitor Preparation: Prepare serial dilutions of the pyridazine derivative to be tested.

-

Assay Setup: In a 96-well plate, combine the assay buffer, heme, COX-2 enzyme, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Pre-incubation: Incubate the plate for a specified time to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength over time. The rate of the reaction is proportional to the COX-2 activity.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value.

Expertise & Experience: The choice of a selective COX-2 inhibition assay is crucial for identifying compounds with a favorable safety profile. This assay allows for the direct measurement of the compound's effect on the target enzyme, providing valuable mechanistic insights.

Cardiovascular Activity: Vasodilation and Beyond

Pyridazine derivatives have a rich history in the development of cardiovascular drugs, with many exhibiting potent vasodilatory effects.[8][21]

Mechanism of Action: Promoting Vascular Relaxation

The vasodilatory properties of pyridazine derivatives can be mediated through various mechanisms. Some compounds act as direct smooth muscle relaxants, while others may target specific signaling pathways, such as the inhibition of phosphodiesterases (PDEs), which leads to an increase in cyclic AMP and subsequent vasodilation.[8][22]

Experimental Protocol: Rat Aortic Ring Vasodilation Assay

This ex vivo assay is a classic method for assessing the vasodilatory or vasoconstrictive effects of a compound on blood vessels.[23][24]

Step-by-Step Methodology: [25][26][27]

-

Aorta Isolation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

-

Ring Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The rings are connected to a force transducer to measure changes in tension.

-

Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension. Test the viability of the rings by inducing contraction with a vasoconstrictor like phenylephrine, followed by relaxation with acetylcholine to confirm endothelial integrity.

-

Compound Testing: Pre-contract the aortic rings with a vasoconstrictor. Once a stable contraction is achieved, add cumulative concentrations of the pyridazine derivative to the organ bath.

-

Data Recording and Analysis: Record the changes in tension. Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value, the concentration of the compound that produces 50% of the maximal relaxation.

Authoritative Grounding: The rat aortic ring assay is a well-established and highly regarded model in cardiovascular pharmacology. It provides a physiologically relevant system for studying the direct effects of compounds on vascular smooth muscle and endothelium.

Data Presentation

Table 1: Representative Anticancer Activity of Pyridazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4e | MCF-7 (Breast) | 1-10 | [9] |

| 4f | SK-MEL-28 (Melanoma) | 1-10 | [9] |

| 10h | A549 (Lung) | Not specified as IC50, but active | [4] |

Table 2: Representative Antimicrobial Activity of Pyridazine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 10h | Staphylococcus aureus | 16 | [4] |

| 8g | Candida albicans | 16 | [4] |

Visualizations

Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine derivative.

Experimental Workflow

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The pyridazine scaffold continues to be a fertile ground for the discovery of new drugs with a wide array of biological activities. The versatility of its chemistry allows for the generation of large libraries of compounds, and the insights gained from SAR studies are continually guiding the design of more potent and selective agents. Future research will likely focus on the development of pyridazine derivatives with novel mechanisms of action, as well as the optimization of their pharmacokinetic and safety profiles. The integration of computational methods, such as virtual screening and molecular docking, with traditional experimental approaches will undoubtedly accelerate the journey of pyridazine-based compounds from the laboratory to the clinic.

References

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

-

Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024, December 30). Microbiology in Pictures. [Link]

-

Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (n.d.). LibreTexts Biology. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. [Link]

-

Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes. [Link]

-

Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

MTT Cell Assay Protocol. (n.d.). Checkpoint Lab. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). Taylor & Francis Online. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

-

Rat Aortic Ring Assay. (n.d.). Creative Bioarray. [Link]

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024, September 1). PubMed. [Link]

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). JOCPR. [Link]

-

A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. (2019, August 29). MDPI. [Link]

-

Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. [Link]

-

From rat aorta to resistance arteries: measuring vascular contractility. (2023, January 16). REPROCELL. [Link]

-

Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides. (2022, August 17). PubMed. [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. [Link]

-

Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. (n.d.). National Center for Biotechnology Information. [Link]

-

“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (n.d.). SCIRP. [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). National Center for Biotechnology Information. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. [Link]

-

Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. (n.d.). MDPI. [Link]

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024, January 3). JOCPR. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Protocols. [Link]

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. [Link]

-

Pyridopyridazine derivatives useful in treatment of neurological disorders. (n.d.). ResearchGate. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blumberginstitute.org [blumberginstitute.org]

- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchhub.com [researchhub.com]

- 12. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]